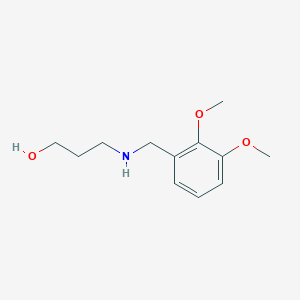

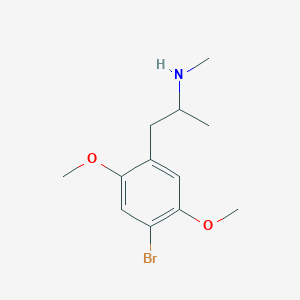

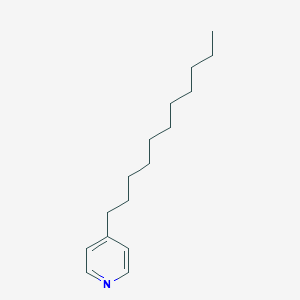

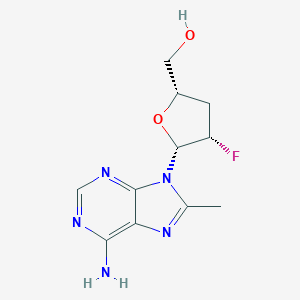

3-(2,3-Dimethoxy-benzylamino)-propan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2,3-Dimethoxy-benzylamino)-propan-1-ol, also known as 3-DMBAP, is an organic compound with a wide range of applications in the scientific and medical research fields. It is a derivative of benzylamine and is an important component in the synthesis of many biologically active compounds. 3-DMBAP is used in the synthesis of a variety of compounds, such as peptides, hormones, and drugs. In addition, the compound is used in the manufacture of pharmaceuticals, cosmetics, and food additives.

Applications De Recherche Scientifique

-

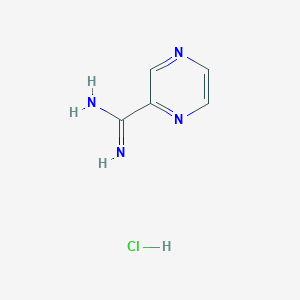

Medicinal Chemistry Research : A series of novel N,N-disubstituted biguanides have been synthesized using varied secondary amines and cyanoguanidine under microwave irradiation. All the synthesized compounds were evaluated for quorum sensing inhibition (QSI) activity using Chromobacterium violaceum (ATCC12472)-based bioassay . The molecular docking studies revealed that N,N-disubstituted biguanides shared structural complementarity with CviR domain .

-

Enamine Reactions : Enamines undergo an SN2 reaction with reactive alkyl halides to give the iminium salt. The iminium salt can be hydrolyzed back into the carbonyl .

-

Enamine Reactions : Enamines can undergo an SN2 reaction with reactive alkyl halides to give the iminium salt. The iminium salt can then be hydrolyzed back into the carbonyl . This process requires three steps: Formation of the enamine, Reaction with an electrophile to form an iminium salt, Hydrolysis of the iminium salt to reform the aldehyde or ketone . This is generally known as the Stork enamine reaction .

-

Synthesis of N-Hydroxythiourea : 2,4-Dimethoxybenzylamine, a compound similar to “3-(2,3-Dimethoxy-benzylamino)-propan-1-ol”, can be used in the synthesis of N-hydroxythiourea .

-

Enamine Reactions : Enamines can undergo an SN2 reaction with reactive alkyl halides to give the iminium salt. The iminium salt can then be hydrolyzed back into the carbonyl . This process requires three steps: Formation of the enamine, Reaction with an electrophile to form an iminium salt, Hydrolysis of the iminium salt to reform the aldehyde or ketone . This is generally known as the Stork enamine reaction .

-

Synthesis of N-Hydroxythiourea : 2,4-Dimethoxybenzylamine, a compound similar to “3-(2,3-Dimethoxy-benzylamino)-propan-1-ol”, can be used in the synthesis of N-hydroxythiourea .

Propriétés

IUPAC Name |

3-[(2,3-dimethoxyphenyl)methylamino]propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-15-11-6-3-5-10(12(11)16-2)9-13-7-4-8-14/h3,5-6,13-14H,4,7-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UORGOETVDFBNAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CNCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378184 |

Source

|

| Record name | 3-{[(2,3-Dimethoxyphenyl)methyl]amino}propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,3-Dimethoxy-benzylamino)-propan-1-ol | |

CAS RN |

137788-51-3 |

Source

|

| Record name | 3-{[(2,3-Dimethoxyphenyl)methyl]amino}propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.2.1]heptan-2-ol](/img/structure/B158893.png)